molecular formula C20H21BrN2O4 B2917248 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1448026-72-9

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2917248
CAS No.: 1448026-72-9
M. Wt: 433.302
InChI Key: PGXRFGGHJRWJMS-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine core that is functionalized with a 3-bromopyridinyloxy group and is linked via a methanone bridge to a 3-methyl-2,3-dihydrobenzo[b][1,4]dioxine moiety. The presence of the bromo-substituted pyridine ring makes it a valuable intermediate for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. Compounds with similar structural motifs, particularly those incorporating piperidine and dihydrobenzodioxine rings, have been investigated in patent literature for potential therapeutic applications targeting the central nervous system . The specific stereochemistry of the dihydrobenzodioxin group may also be critical for its interaction with biological targets. This product is provided for research purposes to support the development of novel bioactive molecules in areas such as drug discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4/c1-13-18(27-17-7-3-2-6-16(17)25-13)20(24)23-11-8-14(9-12-23)26-19-15(21)5-4-10-22-19/h2-7,10,13-14,18H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXRFGGHJRWJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone typically involves multi-step organic synthesis. A common approach includes:

  • Synthesis of 3-Bromopyridin-2-yl hydroxylamine: : This is achieved through the bromination of 2-pyridinol with bromine in acetic acid.

  • Coupling Reaction: : The bromopyridinyl group is then coupled with piperidine via nucleophilic substitution.

  • Attachment to 3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl methanone: : This involves the reaction of the coupled intermediate with the methanone derivative, often using strong bases or catalytic amounts of acids under controlled temperature and pressure.

Industrial Production Methods

For industrial scale-up, these reactions are optimized to increase yield and reduce waste. Flow chemistry and continuous production techniques are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions It Undergoes

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone can undergo several types of chemical reactions:

  • Oxidation: : This can occur at the aromatic rings and can be mediated by oxidizing agents like potassium permanganate.

  • Reduction: : Reduction of the bromopyridinyl group to the corresponding amine derivative is possible using agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution at the bromopyridinyl moiety can introduce various substituents, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: : Alkoxides, amines, Grignard reagents

Major Products Formed from These Reactions

  • Oxidation Products: : Corresponding quinones and other oxygenated derivatives

  • Reduction Products: : Amine derivatives

  • Substitution Products: : Varied, depending on the substituent introduced

Scientific Research Applications

This compound has a wide array of scientific research applications:

  • Chemistry: : Used in synthetic organic chemistry for the development of new organic compounds and materials.

  • Biology: : Investigated for its potential as a ligand in biochemical assays.

  • Medicine: : Explored for its potential pharmacological properties, possibly acting on neurological pathways.

  • Industry: : Utilized in material science for the synthesis of advanced polymers and other materials.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone exerts its effects can vary:

  • Binding to Enzymes: : It may act as an inhibitor or activator of specific enzymes.

  • Receptor Interactions: : Potential interactions with neurological receptors influencing pathways like neurotransmission.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Piperazine : Piperidine (target compound) lacks the basic nitrogen of piperazine, which may reduce solubility but improve blood-brain barrier penetration compared to S 18126 .

Brominated Aromatic Compounds

Brominated analogs highlight the role of halogen substituents in reactivity and bioactivity:

Compound Name Aromatic Group Bromine Position Additional Substituents Synthesis Method Reference
Target Compound Pyridine 3-position 3-Methyl dihydrodioxin, piperidine Not specified
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine 4-bromophenyl Cyano, ester groups One-pot two-step reaction
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one Pyrimidine-tri-one 4-bromophenyl Dimethoxyphenyl, oxopropyl Claisen-Schmidt condensation + Michael addition

Key Observations :

  • The target compound’s 3-bromopyridine may offer steric and electronic differences compared to 4-bromophenyl groups in .
  • Bromine’s position influences intermolecular interactions (e.g., halogen bonding in drug-receptor complexes).

Receptor Binding Profiles

Compound D4 Receptor Affinity (Ki) D2 Receptor Affinity (Ki) Selectivity (D4 vs. D2) Reference
S 18126 2.4 nM 738 nM > 300-fold
L 745,870 2.5 nM 905 nM > 300-fold
Target Compound Not reported Not reported N/A

Implications :

  • However, the absence of a piperazine ring may reduce affinity compared to S 18126 .

Biological Activity

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrN2O3C_{18}H_{20}BrN_{2}O_{3}, indicating a relatively high molecular weight and the presence of halogen, nitrogen, and oxygen atoms essential for biological activity. The compound features a piperidine ring linked to a brominated pyridine moiety and a benzo[d][1,4]dioxin unit.

The specific mechanism of action for this compound has not been thoroughly elucidated in current literature. However, its structural components suggest potential interactions with various biological targets, including receptors and enzymes involved in disease processes.

Pharmacological Studies

Pharmacological studies are crucial for assessing the biological activity of the compound. These studies typically involve:

  • In vitro assays : Evaluating the compound's effects on cell lines to determine cytotoxicity and selectivity.
  • In vivo studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

Anticancer Activity

One notable study investigated the anticancer properties of similar compounds derived from piperidine structures. For instance, derivatives have shown selective inhibition against cancer cell lines with various IC50 values. While specific data for the brominated derivative may not be available, analogs have demonstrated promising results:

CompoundTargetIC50 (µM)
Compound APARP Inhibitor0.5
Compound BMAO-B Inhibitor0.212
Compound CAChE Inhibitor0.024

These findings indicate that modifications in the piperidine structure can significantly influence biological activity.

Neuroprotective Effects

Research has also highlighted neuroprotective effects from compounds containing similar structural motifs. For example, certain piperidine derivatives have shown potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Synthesis Methods

The synthesis of This compound typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions are employed to form the piperidine structure.
  • Bromopyridine Introduction : The brominated pyridine moiety is introduced via nucleophilic substitution reactions.
  • Coupling Reactions : The final compound is synthesized through coupling reactions that link the piperidine and benzo[d][1,4]dioxin components.

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